molecular formula C18H14N2O2S B3060507 1-tosyl-3-vinyl-1H-indole-5-carbonitrile CAS No. 468717-94-4

1-tosyl-3-vinyl-1H-indole-5-carbonitrile

Cat. No.: B3060507
CAS No.: 468717-94-4
M. Wt: 322.4 g/mol
InChI Key: DRRDTIXSULOZQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-tosyl-3-vinyl-1H-indole-5-carbonitrile” is a chemical compound with the molecular formula C18H14N2O2S . It is not intended for human or veterinary use and is available for research use only.


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by an indole ring attached to a tosyl group and a vinyl group . The benzene ring of the tosyl group is almost perpendicular to the indole ring .


Chemical Reactions Analysis

Indole derivatives, such as “this compound”, have been reported to have diverse pharmacological activities . They are used as reactants for the synthesis of various biologically active compounds .

Scientific Research Applications

Detosylation Studies

Research by Michaelidou and Koutentis (2010) explored the detosylation of 3-amino-1-(p-tosylamino)indole-2-carbonitriles, leading to the formation of 3-(N-p-tosylamino)indole-2-carbonitriles and detosylated 3-aminoindole-2-carbonitriles. This study contributes to understanding the chemical behavior of compounds like 1-tosyl-3-vinyl-1H-indole-5-carbonitrile in detosylation reactions (Michaelidou & Koutentis, 2010).

Synthesis of Novel Compounds

Reddy, Reddy, and Jeong (2016) described a methodology for synthesizing novel 1H-indol-3-yl-4H-chromene-3-carbonitriles, which could potentially include derivatives of this compound. Their research highlights the utility of these compounds in diverse functional applications (Reddy, Reddy, & Jeong, 2016).

Gold-Catalyzed Cycloisomerizations

Kothandaraman et al. (2011) developed a method to prepare 1H-indole-2-carbaldehydes and (E)-2-(iodomethylene)indolin-3-ols, which could be relevant to the chemistry of this compound. Their research demonstrates the potential of gold-catalyzed reactions in synthesizing indole derivatives (Kothandaraman et al., 2011).

Cyclization and Synthesis Techniques

Janosik et al. (2006) studied the sulfonation of 1-phenylsulfonyl-1H-indoles, a category to which this compound belongs. Their findings offer insights into synthesis techniques that could be applied to similar compounds (Janosik et al., 2006).

Molecular Imprinting Techniques

Chen et al. (2006) investigated the use of 9-vinyladenine-based molecularly imprinted polymeric membranes for recognizing indole derivatives, which could include this compound. This research is relevant for applications in molecular recognition and sensor development (Chen et al., 2006).

Catalytic Asymmetric Diazoacetate Cyclopropanation

Marcin, Denhart, and Mattson (2005) explored the catalytic asymmetric cyclopropanation of 1-tosyl-3-vinylindoles, which is directly relevant to the chemistry of this compound. Their research contributes to the understanding of the synthesis of cyclopropane derivatives of indoles (Marcin, Denhart, & Mattson, 2005).

Future Directions

The future directions for “1-tosyl-3-vinyl-1H-indole-5-carbonitrile” and similar compounds lie in their potential for drug discovery and development. Indole derivatives are being explored for their potential as anti-tubercular agents , and their diverse pharmacological activities make them promising candidates for the development of new therapeutic agents .

Properties

IUPAC Name

3-ethenyl-1-(4-methylphenyl)sulfonylindole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2S/c1-3-15-12-20(18-9-6-14(11-19)10-17(15)18)23(21,22)16-7-4-13(2)5-8-16/h3-10,12H,1H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRRDTIXSULOZQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)C#N)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50627206
Record name 3-Ethenyl-1-(4-methylbenzene-1-sulfonyl)-1H-indole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

468717-94-4
Record name 3-Ethenyl-1-(4-methylbenzene-1-sulfonyl)-1H-indole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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